molecular formula C26H23NO4 B6232504 4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid CAS No. 2384608-41-5

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid

Cat. No.: B6232504
CAS No.: 2384608-41-5
M. Wt: 413.5
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Description

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated synthesizers and more efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action for 4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in 4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoic acid adds steric hindrance and rigidity to the molecule, which can influence its reactivity and the stability of the resulting peptides. This makes it particularly useful in the synthesis of peptides that require specific structural constraints .

Properties

CAS No.

2384608-41-5

Molecular Formula

C26H23NO4

Molecular Weight

413.5

Purity

95

Origin of Product

United States

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